1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can lead to a variety of effects. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit voltage-gated K+ channels and enhance Ca2+ entry, stimulating the secretion of glucagon-like peptide 1 (GLP-1) .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid typically involves the reaction of indoline derivatives with p-tolyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality.
1-(p-Tolylcarbamoyl)indole: A closely related compound without the carboxylic acid group.
Uniqueness
1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is unique due to the presence of both the p-tolylcarbamoyl and carboxylic acid groups on the indoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is a compound derived from the indoline family, known for its diverse biological activities. This article explores its biological activity, particularly its potential as an antiviral and anticancer agent, supported by various studies and data.
Chemical Structure
The compound features an indoline core with a p-tolylcarbamoyl group and a carboxylic acid moiety, which are critical for its biological interactions. The structural formula can be represented as follows:
Antiviral Activity
Recent studies have shown that indole derivatives exhibit significant antiviral properties. For instance, indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, demonstrating that modifications at specific positions on the indole core can enhance antiviral activity. The introduction of substituents at the C3 position notably improved the binding affinity to the integrase active site, leading to lower IC50 values (e.g., 0.13 μM for optimized derivatives) .
Table 1: Antiviral Activity of Indole Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Indole-2-carboxylic acid | 6.85 | Inhibition of HIV-1 integrase strand transfer |
Optimized derivative (20a) | 0.13 | Enhanced binding to integrase active site |
Anticancer Activity
The anticancer potential of indole derivatives has also been investigated. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and modulation of apoptotic proteins.
Case Study: IMB-1406
IMB-1406, an indole derivative, was evaluated for its anticancer activity against several human cancer cell lines (A549, MCF-7, DU145, HepG2). It demonstrated remarkable inhibition rates (up to 100%) and low IC50 values (6.92–8.99 μM), outperforming standard chemotherapeutics like Sunitinib . The mechanism involved mitochondrial dysfunction and activation of caspases.
Table 2: Anticancer Activity of IMB-1406
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is closely linked to their chemical structure. Modifications at various positions on the indole ring can significantly alter their pharmacological properties:
Properties
IUPAC Name |
1-[(4-methylphenyl)carbamoyl]-2,3-dihydroindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-7-12(8-6-11)18-17(22)19-10-9-13-14(16(20)21)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEUUHAJIOWJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3=C(C=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.